3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol can be achieved through several methods. One common approach involves the functionalization of bicyclo[1.1.1]pentane derivatives. This can be done through chlorocarbonylation of a bicyclo[1.1.1]pentane precursor, NY cyclization of cyclobutyl aryl ketones, or intramolecular nucleophilic displacement on a substituted cyclobutane .
Industrial Production Methods
Industrial production of this compound often involves continuous flow synthesis techniques. This method allows for the generation of [1.1.1]propellane on demand, which can then be directly derivatized into various bicyclo[1.1.1]pentane species, including this compound .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are often used.
Reduction Reactions: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Major Products
Substitution Reactions: Products include various substituted bicyclo[1.1.1]pentane derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include methyl-substituted bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol involves its ability to undergo various chemical reactions due to the presence of the bromomethyl and hydroxyl functional groups. These groups allow the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)bicyclo[1.1.1]pentan-1-ol
- 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol
- 3-(Methyl)bicyclo[1.1.1]pentan-1-ol
Uniqueness
3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, hydroxy, and methyl analogs. This makes it particularly useful in substitution reactions where the bromine atom can be readily replaced by other nucleophiles .
Properties
IUPAC Name |
3-(bromomethyl)bicyclo[1.1.1]pentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-4-5-1-6(8,2-5)3-5/h8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYPJTPDZBTEQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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